Ldha-IN-3
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Overview
Description
LDHA-IN-3 is a potent, noncompetitive inhibitor of lactate dehydrogenase A (LDHA), an enzyme that plays a crucial role in the glycolytic pathway by catalyzing the conversion of pyruvate to lactate. This compound is particularly significant in cancer research due to its ability to inhibit LDHA, which is often overexpressed in various cancers .
Preparation Methods
The synthesis of LDHA-IN-3 involves the preparation of a selenobenzene compound. The specific synthetic routes and reaction conditions are proprietary and not widely published.
Chemical Reactions Analysis
LDHA-IN-3 primarily undergoes noncompetitive inhibition reactions with LDHA. It does not participate in typical oxidation, reduction, or substitution reactions under standard laboratory conditions. The major product formed from its interaction with LDHA is the inhibited enzyme complex, which prevents the conversion of pyruvate to lactate .
Scientific Research Applications
LDHA-IN-3 has several significant applications in scientific research:
Cancer Research: It is used to study the role of LDHA in cancer metabolism and to develop potential cancer therapies by inhibiting glycolysis in cancer cells.
Biochemistry: Researchers use this compound to understand the biochemical pathways involving LDHA and its role in cellular metabolism.
Drug Development: The compound is a candidate for developing new drugs targeting metabolic pathways in cancer cells.
Mechanism of Action
LDHA-IN-3 exerts its effects by binding to LDHA and inhibiting its activity. This inhibition prevents the conversion of pyruvate to lactate, a crucial step in the glycolytic pathway. By inhibiting LDHA, this compound disrupts the metabolic processes in cancer cells, leading to reduced cell viability and increased apoptosis . The molecular targets involved include the active site of LDHA and the pathways associated with glycolysis .
Comparison with Similar Compounds
LDHA-IN-3 is unique due to its noncompetitive inhibition mechanism and its high potency (IC50 = 145.2 nM) . Similar compounds include:
Properties
Molecular Formula |
C13H9F3Se |
---|---|
Molecular Weight |
301.18 g/mol |
IUPAC Name |
1-phenylselanyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H9F3Se/c14-13(15,16)10-6-8-12(9-7-10)17-11-4-2-1-3-5-11/h1-9H |
InChI Key |
WJNWVLLRQJFFTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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